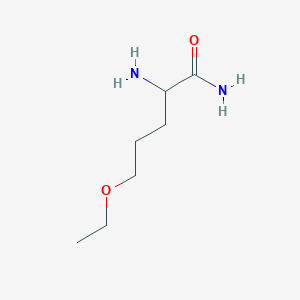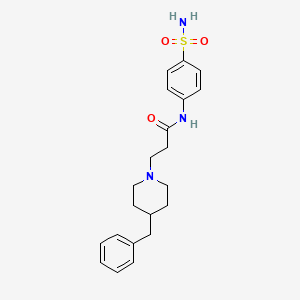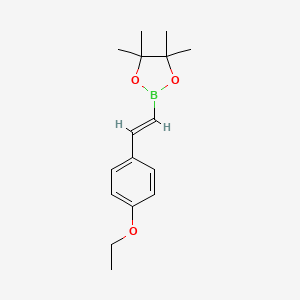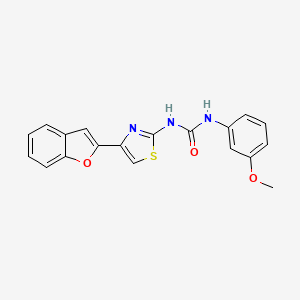
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea is a complex organic compound that features a benzofuran ring, a thiazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling with the methoxyphenyl urea moiety. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzofuran-thiazole-urea derivatives.
科学研究应用
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin.
Thiazole Derivatives: Compounds like thiamine and ritonavir.
Uniqueness
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)urea is unique due to its combined benzofuran-thiazole-urea structure, which imparts distinct biological activities and chemical properties.
属性
分子式 |
C19H15N3O3S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-4-6-13(10-14)20-18(23)22-19-21-15(11-26-19)17-9-12-5-2-3-8-16(12)25-17/h2-11H,1H3,(H2,20,21,22,23) |
InChI 键 |
OXUNGIJMWUZXNH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


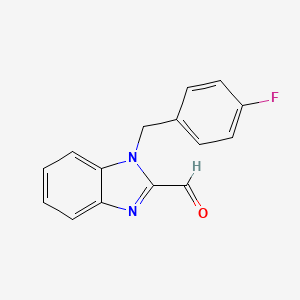

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

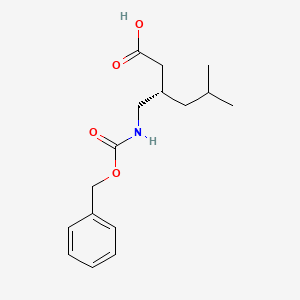
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)
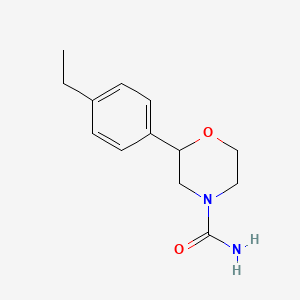
![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)
